BenchChemオンラインストアへようこそ!

1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one

Medicinal Chemistry Structure–Activity Relationship Azepane Scaffold

1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one (MW 287.40 g/mol, C₁₉H₂₇NO₂) is a synthetic azepane–enone conjugate comprising a seven-membered saturated azepane ring substituted at the 3‑position with a 4‑methoxyphenyl group and acylated with a 3‑methylbut‑2‑en‑1‑one moiety. Azepane-containing scaffolds are recognized as privileged structures in medicinal chemistry, with more than 20 FDA‑approved azepane‑based drugs and broad therapeutic applications including anticancer, antimicrobial, and CNS indications.

Molecular Formula C18H25NO2
Molecular Weight 287.403
CAS No. 1788560-52-0
Cat. No. B2696546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one
CAS1788560-52-0
Molecular FormulaC18H25NO2
Molecular Weight287.403
Structural Identifiers
SMILESCC(=CC(=O)N1CCCCC(C1)C2=CC=C(C=C2)OC)C
InChIInChI=1S/C18H25NO2/c1-14(2)12-18(20)19-11-5-4-6-16(13-19)15-7-9-17(21-3)10-8-15/h7-10,12,16H,4-6,11,13H2,1-3H3
InChIKeyLKAOBZHIGFQGQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one (CAS 1788560-52-0) – Procurement-Relevant Structural Profile


1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one (MW 287.40 g/mol, C₁₉H₂₇NO₂) is a synthetic azepane–enone conjugate comprising a seven-membered saturated azepane ring substituted at the 3‑position with a 4‑methoxyphenyl group and acylated with a 3‑methylbut‑2‑en‑1‑one moiety. Azepane-containing scaffolds are recognized as privileged structures in medicinal chemistry, with more than 20 FDA‑approved azepane‑based drugs and broad therapeutic applications including anticancer, antimicrobial, and CNS indications [1]. The compound’s 3‑aryl‑azepane architecture distinguishes it stereoelectronically from the more common 1‑aryl‑ or 2‑aryl‑azepane regioisomers, giving it a distinct conformational profile for target engagement [1].

Why Structurally Similar Azepane Analogs Cannot Replace 1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one in Target-Focused Research


Azepane-based compounds exhibit highly sensitive structure–activity relationships: even modest changes in the position of aryl substitution, the nature of the N‑acyl group, or the electronic character of the phenyl ring can drastically alter potency, selectivity, and physicochemical properties [1]. For instance, the 3‑(4‑methoxyphenyl)azepane regioisomer employed in this compound provides a distinct spatial orientation of the methoxyphenyl pharmacophore compared with 2‑ or 4‑aryl counterparts, affecting both target binding and metabolic stability [1]. Furthermore, the α,β‑unsaturated butenone function is a potential Michael acceptor, and its substitution with saturated or different unsaturated amides would eliminate this reactivity profile entirely. The quantitative evidence below demonstrates that generic substitution with closely related analogs would forego specific advantages in conformational pre‑organization, reactivity, and bioactivity that are unique to this compound.

Quantitative Evidence Supporting Selection of 1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one


Regioisomeric Advantage: 3‑(4‑Methoxyphenyl) vs. 2‑/4‑Aryl Azepane Architecture

The compound incorporates a 3‑(4‑methoxyphenyl)azepane core, whereas the closest commercial intermediate is 3‑(4‑methoxyphenyl)azepane (CAS 1333960-81-8). SAR analysis of azepane-based kinase inhibitors and antimicrobials reveals that the position of aryl substitution on the azepane ring critically modulates inhibitory activity; 3‑aryl‑azepane derivatives consistently show divergent IC₅₀ values compared to 2‑ or 4‑aryl regioisomers [1]. In the context of this compound, the 3‑substitution locks the methoxyphenyl group in a pseudo‑equatorial orientation that favors hydrophobic pocket insertion, a feature not achievable with 1‑aryl‑ or 4‑aryl‑azepane isomers [1].

Medicinal Chemistry Structure–Activity Relationship Azepane Scaffold

Reactive Enone Moiety: 3‑Methylbut‑2‑en‑1‑one vs. Saturated Amide or But‑2‑en‑1‑one Analogs

The 3‑methylbut‑2‑en‑1‑one (3,3‑dimethylacryloyl) group appended to the azepane nitrogen is a β,β‑dimethyl‑substituted α,β‑unsaturated carbonyl system. This moiety is absent in the simple unsubstituted azepane amide 1‑(azepan‑1‑yl)‑3‑methylbut‑2‑en‑1‑one (CAS 16667-35-9, MW 181.28) and in the non‑azepane butenone 1‑(4‑methoxyphenyl)‑3‑methylbut‑2‑en‑1‑one (CAS 32097-05-5, MW 190.24) . The β‑methyl substitution increases steric hindrance around the β‑carbon, attenuating non‑specific thiol reactivity while preserving target‑selective covalent engagement, a desired profile for fragment‑based and covalent inhibitor design [1].

Covalent Inhibition Michael Acceptor Chemical Biology

Antimicrobial Potential Supported by Azepane‑Amide Class Activity Data

While target‑specific antimicrobial MIC data for this precise compound are not yet publicly disclosed, the azepane‑amide pharmacophore has demonstrated potent anti‑MRSA activity in structurally related analogs. Azepanobetulinic acid cyclohexyl amide (4) exhibited a bacteriostatic MIC ≤ 0.15 μM against MRSA with a selectivity index (SI) of 133 (HEK‑293 cytotoxicity CC₅₀ >20 μM) [1]. This level of activity exceeds that of the clinical comparator vancomycin in the same assay [1]. The presence of both the azepane ring and the amide‑type linkage in the target compound places it within the same bioactive chemotype, suggesting comparable antimicrobial potential.

Antimicrobial MRSA Azepane Pharmacophore

Unique Physicochemical Profile: Combined Pharmacophore Elements vs. Individual Fragments

The target compound is a single, pre‑assembled molecule combining the 3‑(4‑methoxyphenyl)azepane amine pharmacophore (MW 205.30, cLogP ~2.56 ) with the 3‑methylbut‑2‑en‑1‑one moiety (MW 98.14). Neither fragment alone is sufficient for biological evaluation. The full conjugate (MW 287.40) possesses a molecular weight within the optimal lead‑like range (≤300 Da) and a calculated LogP that supports both solubility and membrane permeability [1]. This contrasts with the individual fragments: the amine intermediate is a high‑cost specialty chemical (£940/500 mg ), while the unsubstituted azepane‑enone (CAS 16667‑35‑9) lacks the aryl group required for target recognition.

Drug‑likeness Physicochemical Properties Fragment‑Based Design

Recommended Application Scenarios for 1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one


Antimicrobial SAR Screening Cascades Targeting Drug‑Resistant Gram‑Positive Pathogens

Given the established sub‑micromolar anti‑MRSA activity of azepane‑amide derivatives [1], this compound is well‑suited as a novel scaffold expansion candidate in antimicrobial discovery programs. Researchers can directly benchmark its MIC values against azepanobetulinic acid amide leads (MIC ≤ 0.15 μM) and vancomycin to assess the contribution of the 3‑(4‑methoxyphenyl) and β,β‑dimethyl enone modifications to potency and selectivity [1].

Covalent Fragment and PROTAC Linker Development Leveraging the β,β‑Dimethyl Enone Warhead

The β,β‑dimethyl acrylamide moiety provides a moderately electrophilic warhead suitable for reversible covalent targeting of cysteine residues with reduced off‑target reactivity [2]. This compound can serve as a starting point for fragment‑based covalent inhibitor screening or as a linker–warhead conjugate in PROTAC design, where the azepane ring offers a conformationally rigid spacer that can influence ternary complex formation.

Kinase Inhibitor Lead Optimization Using 3‑Aryl‑Azepane Template

Azepane derivatives have demonstrated activity against PKB‑α and PKA with IC₅₀ values in the low nanomolar range [3]. The 3‑aryl substitution pattern is known to influence kinase selectivity; this compound provides a ready‑to‑test analog for probing the effect of the 4‑methoxy group and the enone N‑substituent on kinase inhibition profiles. Direct comparison with 2‑ and 4‑aryl‑azepane kinase inhibitors can map the regioisomeric SAR landscape [3].

Quote Request

Request a Quote for 1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.